4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine
Overview
Description
The compound “4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . This compound has a pyrrolidine ring attached to it, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine”, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine” consists of a pyrimidine ring with two methyl groups attached at the 4th and 6th positions. A pyrrolidin-1-yl group is attached at the 2nd position of the pyrimidine ring . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The compound “4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine” is a yellow solid with a molecular weight of 201.27 .Scientific Research Applications
Pyrrolidine in Drug Discovery :
- Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
- Methods of Application : The review discusses two main synthetic strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . It also highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Selective Androgen Receptor Modulators (SARMs) :
- Application Summary : Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds are designed to have similar effects to androgenic drugs but be more selective in their action .
- Methods of Application : The synthesis of these compounds involves optimizing the structure of previously reported pyrrolidine derivatives .
- Results or Outcomes : The synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives showed potential as SARMs .
Selective Androgen Receptor Modulators (SARMs) :
- Application Summary : Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds are designed to have similar effects to androgenic drugs but be more selective in their action .
- Methods of Application : The synthesis of these compounds involves optimizing the structure of previously reported pyrrolidine derivatives .
- Results or Outcomes : The synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives showed potential as SARMs .
properties
IUPAC Name |
4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-7-9(11)8(2)13-10(12-7)14-5-3-4-6-14/h3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVVMXFVYXZNLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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